VHL-IN-15 - 1360616-29-0

VHL-IN-15

Catalog Number: EVT-286032
CAS Number: 1360616-29-0
Molecular Formula: C21H22N4O5
Molecular Weight: 410.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VHL-IN-15 is a potent von Hippel-Lindau protein (VHL) ligand which disrupts the VHL/HIF-1α interaction.
Source and Classification

VHL-IN-15 is derived from a series of structure-guided design efforts aimed at optimizing ligands that bind to the von Hippel-Lindau protein. The classification of VHL-IN-15 falls under small-molecule inhibitors, specifically designed to enhance the activity of the von Hippel-Lindau protein, thereby promoting the degradation of hypoxia-inducible factors and other substrates involved in tumorigenesis .

Synthesis Analysis

Methods and Technical Details

The synthesis of VHL-IN-15 typically involves several key steps, utilizing various organic chemistry techniques. A unified five-step synthetic strategy has been reported for related ligands, which can be adapted for VHL-IN-15. The general approach includes:

  1. C–H Arylation: This step involves the arylation of a thiazole derivative with a benzylic amine.
  2. Amide Coupling: Following arylation, amide coupling reactions are employed to form the core structure of the ligand.
  3. Deprotection: Protecting groups are removed to yield the final active compound.
Molecular Structure Analysis

Structure and Data

The molecular structure of VHL-IN-15 features a complex arrangement that allows for effective binding to the von Hippel-Lindau protein. Key structural components include:

  • Aromatic Rings: These provide hydrophobic interactions essential for binding.
  • Functional Groups: Specific functional groups are strategically placed to facilitate hydrogen bonding with amino acid residues in the binding pocket of the von Hippel-Lindau protein.

Crystallographic studies have provided insights into how these structural features interact with the target protein, confirming that VHL-IN-15 mimics natural substrates like hypoxia-inducible factor 1-alpha .

Chemical Reactions Analysis

Reactions and Technical Details

VHL-IN-15 undergoes several key chemical reactions during its synthesis:

  1. Reduction Reactions: Involves converting nitriles or carbonyls to amines or alcohols using reducing agents such as lithium aluminum hydride.
  2. Coupling Reactions: Amide bonds are formed through coupling agents like HATU or EDC, facilitating the attachment of various substituents that enhance binding affinity.
  3. Deprotection Steps: Protecting groups are removed under acidic or basic conditions, allowing for the finalization of the ligand structure.

These reactions are critical for achieving high purity and yield in the synthesis process .

Mechanism of Action

Process and Data

The mechanism by which VHL-IN-15 exerts its effects involves binding to the von Hippel-Lindau protein and promoting its interaction with hypoxia-inducible factors. Upon binding:

  1. Substrate Recognition: VHL-IN-15 mimics hypoxia-inducible factors, allowing it to fit into the binding site on VHL.
  2. Ubiquitination Cascade: This interaction triggers a cascade leading to ubiquitination and subsequent degradation of target proteins by the proteasome.

This process is crucial for regulating cellular responses to hypoxia and preventing tumor growth by eliminating oncogenic factors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

VHL-IN-15 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 300–400 g/mol depending on specific substituents.
  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are essential for determining its suitability in biological assays and therapeutic applications .

Applications

Scientific Uses

VHL-IN-15 has significant potential applications in cancer research and therapy:

  1. Targeted Protein Degradation: It can be utilized in PROTAC (proteolysis-targeting chimera) strategies to selectively degrade oncogenic proteins.
  2. Cancer Treatment: By enhancing VHL function, it may help restore normal cellular processes disrupted in cancers such as renal cell carcinoma.
  3. Research Tool: VHL-IN-15 serves as a valuable tool for studying hypoxia-related pathways and their implications in tumor biology.
Introduction to VHL-IN-15 in Targeted Protein Degradation

Historical Context of E3 Ubiquitin Ligase Ligand Discovery [7]

The development of effective E3 ubiquitin ligase ligands represented a fundamental bottleneck in early targeted protein degradation (TPD) efforts. E3 ligases were historically classified as "undruggable" due to their lack of conventional ligand-binding pockets and reliance on protein-protein interactions (PPIs) for substrate recognition [7]. Initial attempts to recruit E3 ligases for proteolysis-targeting chimeras (PROTACs) utilized peptide-based ligands, such as the HIF-1α-derived CODD motif (ALAPYIP) that binds von Hippel-Lindau (VHL) protein. While these peptides demonstrated proof-of-concept, they suffered from poor cell permeability, metabolic instability, and limited synthetic tractability [7].

A transformative breakthrough occurred in 2012 with the structure-guided design of first-generation small-molecule VHL inhibitors (e.g., VH032). Researchers leveraged the critical hydroxyproline-binding pocket within VHL’s β-domain, mimicking the interaction of hydroxylated HIF-1α. Optimization of the central hydroxyproline core and its "left-hand side" capping group yielded VH032 with micromolar affinity (Kd ≈ 185 µM) [7] [1]. Subsequent medicinal chemistry campaigns focused on rigidifying the scaffold and optimizing hydrophobic interactions. This led to second-generation ligands like VH298, featuring a cyano-cyclopropyl capping group, which achieved sub-100 nM binding affinity (Kd ≈ 80-90 nM) – surpassing the affinity of the native HIF-1α peptide [7] [4]. These high-affinity, drug-like ligands (VH032, VH101, VH298) provided essential starting points for VHL-directed PROTACs, overcoming the limitations of peptide-based recruiters.

Table 1: Evolution of Key Small-Molecule VHL Ligands

Ligand GenerationRepresentative CompoundKey Structural FeatureApprox. Kd for VHLSignificance
First GenerationVH032Hydroxyproline core, imidazole capping~185 µMFirst small-molecule inhibitor, validated target
Second GenerationVH298Hydroxyproline core, cyano-cyclopropyl capping~80-90 nMSub-100 nM affinity, cell-active probe
PROTAC-OptimizedVHL ligand of VHL-IN-15Modified linker attachment vectorNot specifiedEnhanced metabolic stability for degradation applications

Role of VHL in the Ubiquitin-Proteasome System [7] [9]

VHL (pVHL) functions as the critical substrate recognition component of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL). This multi-subunit complex comprises VHL bound to the adaptor proteins Elongin B and Elongin C (forming the VCB subcomplex), which in turn binds the scaffold protein Cullin 2 (CUL2), and the RING-domain protein Rbx1 that recruits ubiquitin-charged E2 enzymes [1] [7]. The primary canonical substrate of CRL2^VHL is the Hypoxia-Inducible Factor alpha subunit (HIF-1α, HIF-2α). Under normoxic conditions, HIF-α undergoes prolyl hydroxylation by Prolyl Hydroxylase Domain enzymes (PHDs), creating a molecular "degron" recognized by the β-domain of VHL. This triggers HIF-α polyubiquitination and rapid proteasomal degradation, suppressing angiogenesis and glycolysis [1] [2]. Loss of VHL function leads to constitutive HIF stabilization, a hallmark of VHL disease and clear cell Renal Cell Carcinoma (ccRCC) [2] [9].

Beyond HIF-α, VHL regulates numerous non-canonical (hypoxia-independent) substrates, revealing a broader functional scope. Key substrates include:

  • Activated Epidermal Growth Factor Receptor (EGFR): VHL promotes polyubiquitination and proteasomal degradation of activated EGFR, independent of the c-Cbl E3 ligase, impacting cell proliferation pathways [2].
  • Aurora Kinase A (AURKA): VHL mediates multi-monoubiquitination (distinct from HIF polyubiquitination) of AURKA in quiescent cells, targeting it for proteasomal degradation. This degradation is crucial for maintaining primary cilium integrity and occurs independently of PHD activity and oxygen levels [9].
  • Other Substrates: RNA polymerase II subunits (RPB1, RPB7), atypical PKC, Sprouty2, and β2-Adrenergic Receptor [2] [9].

The structural basis for substrate recognition lies in the VCB complex. The VHL α-domain (residues 155-213) binds ElonginC via a helical SOCS/BC-box motif, while the β-domain (residues 63-154) contains the substrate-binding surface [1]. Tumor-derived VHL mutations cluster either in the α-domain (disrupting ElonginC binding and complex assembly) or the β-domain (impairing substrate recognition), underscoring the functional importance of both domains [1] [9]. This dual role – oxygen-dependent HIF regulation and oxygen-independent regulation of diverse substrates like AURKA and EGFR – highlights VHL's multifaceted function as a tumor suppressor and a versatile recruitable E3 ligase.

Emergence of PROTACs and VHL-IN-15 as a Degradation Tool [7]

PROTACs are heterobifunctional molecules designed to co-opt the cellular ubiquitin-proteasome system (UPS) for selective degradation of target proteins. They consist of three elements: a ligand binding the Protein of Interest (POI), a ligand recruiting an E3 ubiquitin ligase (like VHL), and a chemical linker connecting them [3] [7]. The mechanism is catalytic and event-driven:

  • The PROTAC simultaneously binds the POI and the E3 ligase, forming a productive ternary complex (POI:PROTAC:E3).
  • This complex positions the POI within proximity of the E2~Ubiquitin conjugate recruited by the E3 ligase complex.
  • Ubiquitin is transferred from the E2 enzyme onto lysine residues of the POI.
  • Polyubiquitinated POI is recognized and degraded by the 26S proteasome.
  • The PROTAC is released and can catalyze multiple rounds of degradation [3] [7].

VHL-IN-15 exemplifies a PROTAC degrader utilizing a VHL ligand (typically derived from optimized ligands like VH032/VH298) as its E3-recruiting moiety. Its significance stems from several key advantages of VHL as a recruitable E3 ligase:

  • High-Affinity, Well-Characterized Ligands: The availability of potent, drug-like small-molecule VHL ligands (see Table 1) provides a solid chemical foundation [7] [4].
  • Tissue Ubiquity: VHL is constitutively expressed across most tissues, enabling broad applicability [1].
  • Mechanistic Versatility: VHL can engage diverse substrates via its β-domain, increasing the likelihood of forming productive ternary complexes with various POIs [1] [9].
  • Selectivity Potential: Unlike CRBN-recruiting PROTACs, which often degrade multiple targets bound by the POI ligand, VHL-based PROTACs can exhibit enhanced selectivity due to stringent requirements for productive ternary complex formation. This was demonstrated in studies using promiscuous kinase inhibitor-based PROTACs, where VHL-recruiters degraded fewer off-target kinases than CRBN-recruiters bound to the same warhead [3].

A critical challenge addressed in VHL-IN-15 development is metabolic stability. Traditional VHL ligands contain peptide-like bonds susceptible to cleavage by hepatic and extrahepatic prolyl endopeptidases, leading to a characteristic metabolite (~200 Da mass reduction). Strategies to mitigate this involve modifying the linker attachment point on the VHL ligand or incorporating structural elements (e.g., cyclization, steric hindrance, non-cleavable isosteres) to block protease access, thereby enhancing the stability of the VHL-PROTAC conjugate in in vitro assays and cellular systems [10].

Table 2: Key Features of VHL-Recruiting PROTACs like VHL-IN-15

FeatureDescriptionImpact on Degradation
Catalytic MechanismEvent-driven; PROTAC recycledPotent degradation achievable at sub-stoichiometric doses
Ternary ComplexStability dictated by POI-PROTAC, PROTAC-VHL, and crucially, POI-VHL protein-protein interactionsDetermines efficiency & selectivity; weak POI affinity can be compensated by strong ternary interactions [3]
Linker OptimizationLength, composition, and attachment points critically influence ternary complex formation and degradation efficiencyRequires empirical optimization for each POI-ligand pair
Metabolic StabilitySusceptibility of VHL ligand to proteolysis (e.g., prolyl endopeptidases) is a key liabilityModified VHL ligands (like in VHL-IN-15) enhance in vitro stability [10]
SelectivityOften higher than parent POI ligand; driven by specific E3-POI interface requirements within ternary complexPotential to degrade only a subset of proteins bound by the POI warhead [3]

VHL-IN-15 represents the culmination of advancements in VHL ligand discovery, understanding of VHL biology within the UPS, and rational PROTAC design. By leveraging the catalytic mechanism and addressing metabolic limitations, VHL-IN-15 serves as a valuable chemical tool for inducing targeted protein degradation in research, expanding the scope of druggable targets, including those historically considered "undruggable" by conventional occupancy-driven inhibitors.

Properties

CAS Number

1360616-29-0

Product Name

VHL-IN-15

IUPAC Name

(2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)-N-(4-(oxazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Molecular Formula

C21H22N4O5

Molecular Weight

410.43

InChI

InChI=1S/C21H22N4O5/c1-13-6-17(30-24-13)8-20(27)25-11-16(26)7-18(25)21(28)23-9-14-2-4-15(5-3-14)19-10-22-12-29-19/h2-6,10,12,16,18,26H,7-9,11H2,1H3,(H,23,28)/t16-,18+/m1/s1

InChI Key

HFCLIEBJTGJKSV-AEFFLSMTSA-N

SMILES

O=C([C@H]1N(C(CC2=CC(C)=NO2)=O)C[C@H](O)C1)NCC3=CC=C(C4=CN=CO4)C=C3

Solubility

Soluble in DMSO

Synonyms

VHL-IN 15; VHL IN-15; VHL-IN-15

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.